Methyl 5-phenylthiophene-2-carboxylate
Description
Contextualization of Substituted Thiophene (B33073) Esters in Organic Chemistry
Thiophene, a five-membered, sulfur-containing heterocyclic aromatic compound, serves as a cornerstone in the vast landscape of organic chemistry. derpharmachemica.comrroij.com Its derivatives, particularly substituted thiophene esters, are highly versatile intermediates and building blocks in organic synthesis. acs.org The thiophene ring is considered a bioisostere of the benzene (B151609) ring, meaning it can often replace a benzene ring in a biologically active molecule without significant loss of activity, a property that is highly exploited in drug design. wikipedia.orgnih.gov The ester functionality on the thiophene ring provides a reactive site for a multitude of chemical transformations, including hydrolysis, amidation, and reduction, allowing for the construction of more complex molecular architectures. The synthesis of these esters can be achieved through various classical methods, such as the Paal-Knorr, Gewald, and Fiesselmann thiophene syntheses, which involve the condensation of appropriate precursors with a sulfur source. derpharmachemica.comwikipedia.org
Significance of Phenyl-Substituted Thiophenes in Contemporary Research
The introduction of a phenyl substituent onto the thiophene ring creates a class of compounds with significant utility in both medicinal chemistry and materials science. Phenyl-substituted thiophenes are integral components of many pharmaceuticals and agrochemicals. rroij.com In medicinal chemistry, the phenyl group can engage in crucial binding interactions (such as π-π stacking) with biological targets, while the thiophene moiety can modulate the compound's physicochemical properties, like solubility and metabolic stability. nih.gov This combination has led to the development of thiophene-containing drugs for a wide range of therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial agents. nih.govresearchgate.net In materials science, the rigid, planar, and electron-rich nature of the phenyl-thiophene core makes these compounds excellent candidates for organic electronics. They are used as building blocks for conductive polymers, dendrimers, and organic semiconductors, which are essential components in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). nrel.gov
Research Gaps and Objectives Pertaining to Methyl 5-phenylthiophene-2-carboxylate
While the broader classes of thiophene esters and phenyl-thiophenes are well-studied, specific individual compounds within this family, such as this compound, often have less consolidated information available in the scientific literature. Much of the existing research focuses on derivatives with additional functional groups, leaving a gap in the comprehensive characterization and exploration of this specific molecule. The primary objective of this article is to systematically collate and present the available scientific information regarding this compound. This includes its synthesis, physicochemical properties, and potential applications as inferred from the known reactivity and utility of its constituent functional groups. By focusing solely on this compound, this article aims to provide a foundational reference for researchers interested in utilizing this molecule as a synthetic intermediate for novel pharmaceuticals or advanced materials.
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-phenylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-14-12(13)11-8-7-10(15-11)9-5-3-2-4-6-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTYIXTVWNXIDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 5 Phenylthiophene 2 Carboxylate and Its Key Precursors
Strategies for Thiophene (B33073) Ring Construction
The formation of the thiophene ring is a critical step in the synthesis of Methyl 5-phenylthiophene-2-carboxylate. Several named reactions and strategic approaches are utilized to construct this five-membered heterocycle with the desired substitution pattern.
Utilization of Methyl Thioglycolate in Thiophene Annulation Reactions
Methyl thioglycolate serves as a versatile C2-S building block in the construction of the thiophene ring. One common strategy involves its reaction with α,β-unsaturated ketones. For instance, the reaction of an acetylenic ketone with methyl thioglycolate in the presence of a base like cesium carbonate can yield methyl thiophene-2-carboxylates. While not a direct synthesis of the 5-phenyl derivative, this method establishes the core thiophene-2-carboxylate (B1233283) structure, which can be further functionalized.
Another prominent method is the Gewald reaction, a multi-component reaction that can utilize a compound derived from methyl thioglycolate. The reaction typically involves an active methylene (B1212753) compound, a carbonyl compound, and elemental sulfur. Although the classic Gewald synthesis leads to 2-aminothiophenes, modifications and related reactions can produce other substituted thiophenes.
Synthesis via Active Methylene Ketones
The Gewald reaction is a primary example of thiophene synthesis utilizing active methylene ketones. This one-pot synthesis involves the condensation of a ketone containing an α-methylene group, an activated nitrile (such as methyl cyanoacetate), and elemental sulfur in the presence of a base. derpharmachemica.comresearchgate.net The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization. researchgate.net
For the synthesis of a precursor to this compound, a phenyl-substituted ketone like acetophenone (B1666503) can be used as the active methylene ketone. The reaction of acetophenone, methyl cyanoacetate, and sulfur would yield a 2-amino-4-phenylthiophene derivative. While this product is not the target molecule, the amino group can be subsequently removed or transformed to afford the desired 5-phenylthiophene-2-carboxylate scaffold. The versatility of the Gewald reaction allows for the synthesis of a wide array of substituted 2-aminothiophenes by varying the ketone and the active methylene nitrile. umich.edu
Fiesselmann Thiophene Synthesis Applications
The Fiesselmann thiophene synthesis is a powerful method for preparing substituted thiophenes, particularly 3-hydroxythiophene-2-carboxylates. wikipedia.org This reaction involves the condensation of a thioglycolic acid derivative with an α,β-acetylenic ester or a β-chloro-α,β-unsaturated aldehyde or ketone. wikipedia.org
A significant application of this synthesis is the preparation of methyl-5-aryl-3-hydroxythiophene-2-carboxylates. researchgate.net This is achieved by reacting a phenyl-substituted β-chloro-α,β-unsaturated aldehyde with methyl thioglycolate in the presence of a base. The resulting 3-hydroxy group can then be removed through a subsequent deoxygenation step to yield the desired this compound. This approach is valuable as it directly installs the phenyl group at the 5-position of the thiophene ring during the cyclization process. The reaction is known to be applicable to aromatic derivatives, making it a suitable method for the synthesis of the target compound's precursors. wikipedia.org
Functional Group Introduction and Modification
Once the thiophene ring is formed, or during its formation, the introduction and modification of functional groups are crucial for arriving at the final product. Palladium-catalyzed cross-coupling reactions are particularly important for creating the C-C bond between the thiophene ring and the phenyl group.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a highly efficient and widely used method for the formation of carbon-carbon bonds, and it is particularly well-suited for the synthesis of this compound. This reaction typically involves the coupling of an organoboron compound, such as a boronic acid or its ester, with an organic halide or triflate in the presence of a palladium catalyst and a base.
In the context of synthesizing this compound, a common strategy is to couple a 5-halothiophene-2-carboxylate derivative with phenylboronic acid. For example, methyl 5-bromothiophene-2-carboxylate can be reacted with phenylboronic acid using a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base such as potassium carbonate or sodium carbonate. The reaction is typically carried out in a solvent mixture, for instance, toluene (B28343)/water or 1,4-dioxane/water.
Research has demonstrated the successful synthesis of various 5-arylthiophene-2-carboxylate derivatives using this methodology. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields of the desired product.
Below is an interactive data table summarizing typical conditions and yields for the Suzuki-Miyaura cross-coupling reaction to form 5-arylthiophene-2-carboxylates.
| Thiophene Substrate | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| Pentyl 5-bromothiophene-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/Water | 85 |
| Pentyl 5-bromothiophene-2-carboxylate | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/Water | 82 |
| Pentyl 5-bromothiophene-2-carboxylate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/Water | 88 |
| Pentyl 5-bromothiophene-2-carboxylate | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/Water | 78 |
This powerful coupling reaction provides a direct and versatile route to this compound and its analogs, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position of the thiophene ring.
Buchwald-Hartwig Coupling Strategies
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgresearchgate.net This reaction is particularly useful for the synthesis of aryl amines from aryl halides. wikipedia.org The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and finally reductive elimination to yield the desired aryl amine and regenerate the palladium(0) catalyst. organic-chemistry.org
While a specific detailed procedure for the direct synthesis of this compound via a Buchwald-Hartwig reaction is not extensively documented in the provided search results, the synthesis of its amino precursors and derivatives heavily relies on this methodology. For instance, the synthesis of diarylamines in the thiophene series has been achieved through the Buchwald-Hartwig coupling of bromothiophenes with various anilines. researchgate.net
A general procedure for a Buchwald-Hartwig amination reaction involves reacting a bromo-aromatic compound with an aniline (B41778) in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297), a phosphine (B1218219) ligand like BINAP, and a base, typically cesium carbonate, in a solvent like toluene under a nitrogen atmosphere at elevated temperatures. organic-synthesis.com The choice of ligand is crucial and can significantly impact the reaction's scope and efficiency. organic-chemistry.org
Table 1: General Conditions for Buchwald-Hartwig Amination
| Parameter | Condition |
| Reactants | Bromo-aromatic compound, Aniline |
| Catalyst | Pd(OAc)₂ |
| Ligand | BINAP |
| Base | Cs₂CO₃ |
| Solvent | Toluene |
| Atmosphere | Nitrogen |
| Temperature | 110 °C |
This table represents a general set of conditions and may require optimization for specific substrates.
Amination Strategies for 3-Amino-5-phenylthiophene-2-carboxylate Derivatives
A primary method for the synthesis of 2-aminothiophene derivatives is the Gewald reaction. wikipedia.orgorganic-chemistry.org This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.org The reaction mechanism is believed to start with a Knoevenagel condensation between the carbonyl compound and the α-cyanoester, followed by the addition of sulfur, cyclization, and tautomerization to form the 2-aminothiophene. wikipedia.org
Variations of the Gewald reaction exist to improve yields and accommodate different substrates. For instance, a two-step procedure where the α,β-unsaturated nitrile is first isolated before reacting with sulfur and a base is sometimes preferred. arkat-usa.org Microwave irradiation has also been shown to be beneficial, reducing reaction times and increasing yields. wikipedia.org
Another approach to introducing an amino group onto a thiophene ring is through electrophilic amination. This method involves the reaction of a nucleophilic carbanion with an electrophilic nitrogen source. wikipedia.org While less common for this specific class of compounds, it represents a potential alternative synthetic route.
Table 2: Comparison of Gewald Reaction Conditions
| Method | Reactants | Base | Conditions | Yield |
| Classical Gewald | Ketone, α-cyanoester, Sulfur | Amine (e.g., morpholine) | Conventional heating | Moderate to Good |
| Microwave-Assisted Gewald | Ketone, α-cyanoester, Sulfur | Amine (e.g., pyrrolidine) | Microwave irradiation, 50°C, 30 min | Up to 95% clockss.org |
| Solvent-Free Mechanochemistry | Ketone, α-cyanoester, Sulfur | Catalytic morpholine | High-speed ball milling | Good mdpi.com |
Derivatization from Methyl 3-amino-5-phenylthiophene-2-carboxylate
Methyl 3-amino-5-phenylthiophene-2-carboxylate is a versatile intermediate for the synthesis of more complex molecules. mdpi.com The amino group can undergo a variety of chemical transformations, allowing for the introduction of diverse functionalities.
One notable derivatization is the Buchwald–Hartwig Coupling/Pyridine Dearomatization Sequence. This methodology has been used to synthesize 10H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10-one derivatives starting from Methyl 3-amino-5-phenylthiophene-2-carboxylate. nih.gov This reaction demonstrates the utility of palladium-catalyzed cross-coupling reactions for the construction of fused heterocyclic systems.
Other common derivatization reactions for aromatic amines like Methyl 3-amino-5-phenylthiophene-2-carboxylate include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various subsequent reactions, such as the Sandmeyer reaction.
These derivatizations allow for the fine-tuning of the molecule's properties for various applications.
Green Chemistry Approaches in Synthesis
In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. For the synthesis of this compound and its derivatives, several green chemistry approaches have been explored.
Solvent Optimization for Enhanced Efficiency (e.g., Cyclopentyl Methyl Ether (CPME), 2-Methyltetrahydrofuran (2-MeTHF))
The choice of solvent can have a significant impact on the environmental footprint of a chemical process. Traditional solvents are often volatile organic compounds (VOCs) that can be harmful to the environment and human health. Green solvents, such as Cyclopentyl Methyl Ether (CPME) and 2-Methyltetrahydrofuran (2-MeTHF), are being increasingly used as sustainable alternatives. nih.gov
In the context of Buchwald-Hartwig coupling reactions for the synthesis of thiophene derivatives, both CPME and 2-MeTHF have been shown to be effective solvents. nih.gov For instance, in the synthesis of certain heterocyclic compounds, using 2-MeTHF led to a higher yield compared to the more traditional solvent, toluene. nih.gov These bio-based ethers are often biodegradable and have a lower environmental impact. nsf.gov
Table 3: Comparison of Solvents in a Representative Heterocycle Synthesis
| Solvent | Yield (%) | Reference |
| Toluene | 57 | nih.gov |
| 2-MeTHF | 70 | nih.gov |
| CPME | 65 | nih.gov |
Microwave-Assisted Synthetic Procedures
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. researchgate.net Microwave heating can lead to dramatic reductions in reaction times, increased product yields, and enhanced purity. organic-chemistry.org
In the synthesis of 2-aminothiophene derivatives via the Gewald reaction, microwave irradiation has been shown to be highly effective. organic-chemistry.orgclockss.org For example, a microwave-assisted Gewald reaction for the synthesis of 5-substituted-2-aminothiophenes reduced the reaction time from 4 hours with classical heating to just 20 minutes. organic-chemistry.org Similarly, the synthesis of 5-arylthiophene-2-carboxylates was completed in 5 minutes under microwave irradiation, compared to 2-3 hours with conventional heating. researchgate.net
Table 4: Comparison of Conventional vs. Microwave-Assisted Gewald Reaction
| Method | Reaction Time | Yield | Reference |
| Conventional Heating | 4 hours | Moderate | organic-chemistry.org |
| Microwave Irradiation | 20 minutes | High | organic-chemistry.org |
One-Pot Reaction Sequences for Streamlined Synthesis
One-pot reactions, where multiple reaction steps are carried out in the same vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. lnu.edu.cnacs.org Several one-pot procedures have been developed for the synthesis of substituted thiophenes.
For example, a one-pot, three-component synthesis of highly functionalized thiophenes has been reported, which involves the sequential base-mediated condensation of active methylene ketones with dithioesters, followed by S-alkylation and intramolecular condensation. acs.org Another one-pot approach for the synthesis of tetrasubstituted thiophenes involves a [3 + 2] annulation strategy. lnu.edu.cn These methods streamline the synthetic process, making it more time- and cost-effective. acs.orgnih.gov
Reactions Involving the Ester Functionality
The methyl ester group at the C2 position of the thiophene ring is a primary site for chemical modification. Standard ester transformations can be employed to convert it into other functional groups, thereby expanding the synthetic utility of the parent molecule. These reactions typically involve nucleophilic acyl substitution, where the methoxy (B1213986) group is replaced by another nucleophile, or reduction of the carbonyl group.
Key reactions involving the ester functionality include:
Hydrolysis: Treatment with aqueous acid or base cleaves the ester bond to yield the corresponding carboxylic acid, 5-phenylthiophene-2-carboxylic acid. This transformation is fundamental for subsequent reactions, such as the formation of acid chlorides or coupling reactions.
Amidation: The ester can react with ammonia (B1221849) or primary/secondary amines to form the corresponding amides. This reaction is often facilitated by heat or catalysis and is a common strategy for introducing diverse substituents and building blocks.
Transesterification: In the presence of an alcohol and an acid or base catalyst, the methyl group can be exchanged for a different alkyl or aryl group, yielding a new ester.
Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH4), can reduce the ester to a primary alcohol, (5-phenylthiophen-2-yl)methanol. This provides a route to a different class of derivatives.
Grignard Reaction: Reaction with organomagnesium halides (Grignard reagents) leads to the formation of tertiary alcohols, following the addition of two equivalents of the organometallic reagent to the ester carbonyl.
Table 1: Summary of General Reactions at the Ester Functionality :--
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid (-COOH) |
| Amidation | RNH₂ or R₂NH | Amide (-CONHR, -CONR₂) |
| Transesterification | R'OH, H⁺ or OR'⁻ | Ester (-COOR') |
Electrophilic and Nucleophilic Aromatic Substitutions on the Thiophene Ring System
The thiophene ring in this compound possesses two available positions for substitution: C3 and C4. The outcome of aromatic substitution reactions is governed by the electronic effects of the existing substituents.
The methyl carboxylate group at C2 is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack. mnstate.edu It primarily directs incoming electrophiles to the C4 position.
The phenyl group at C5 is generally considered an activating group that directs electrophiles to the ortho (C4) and para (not available) positions relative to its point of attachment.
Nucleophilic aromatic substitution (SNAr) on the thiophene ring of this molecule is generally not feasible. libretexts.org Such reactions typically require the presence of a good leaving group (e.g., a halide) and strong electron-withdrawing groups (like a nitro group) to sufficiently activate the ring for nucleophilic attack. uoanbar.edu.iqnih.govnih.gov The parent molecule lacks these necessary features.
Transformations at the Phenyl Moiety
The phenyl group attached at the C5 position of the thiophene ring can also undergo electrophilic aromatic substitution. The directing influence is determined by the thiophene ring system, which acts as a substituent on the benzene (B151609) ring. The 5-(methoxycarbonyl)thiophen-2-yl group is electron-withdrawing and deactivating due to the ester functionality. Therefore, it will direct incoming electrophiles primarily to the meta-positions of the phenyl ring.
Synthesis of Advanced Polyheterocyclic Architectures Utilizing this compound as a Building Block
A key synthetic strategy involves the initial functionalization of the thiophene ring, primarily through nitration at the C4 position followed by reduction, or through other pathways to introduce an amino group at the C3 position. The resulting aminothiophene derivative, methyl 3-amino-5-phenylthiophene-2-carboxylate, is a versatile precursor for constructing a variety of fused and linked heterocyclic systems. nih.gov
The synthesis of 1,2,3-triazole derivatives linked to the thiophene core can be achieved via "click chemistry." frontiersin.org A common pathway involves the use of methyl 3-amino-5-phenylthiophene-2-carboxylate as the starting material. nih.gov The amino group at the C3 position can be converted to an azide (B81097) (e.g., via diazotization followed by substitution with sodium azide). This thiophene-azide intermediate can then undergo a Huisgen 1,3-dipolar cycloaddition reaction with a suitable alkyne. researchgate.netcardiff.ac.uk For instance, reaction with propargyl acetate in the presence of a copper(I) catalyst would yield the corresponding 1,4-disubstituted 1,2,3-triazole. Metal-free click chemistry approaches have also been developed for these systems. nih.govfrontiersin.org
Amidrazone derivatives of this compound have been synthesized and investigated for their biological activities. asianpubs.orgresearchgate.net The synthetic route commences with methyl 3-amino-5-phenylthiophene-2-carboxylate. znaturforsch.comznaturforsch.com The key steps are:
Diazotization: The 3-amino group is treated with nitrous acid (generated from NaNO₂ and HCl) to form a diazonium salt.
Reduction: The diazonium salt is reduced (e.g., with SnCl₂) to a hydrazine (B178648) derivative.
Condensation/Substitution: The resulting hydrazine can be used to generate hydrazonoyl chlorides, which are reactive intermediates. These intermediates subsequently react with various secondary cyclic amines (such as N-substituted piperazines) to yield the final N'-(5-phenylthien-3-yl)amidrazone-2-carboxylate products. asianpubs.orgznaturforsch.com
Amidrazones are recognized as valuable scaffolds in medicinal chemistry. sci-hub.semdpi.comnih.gov
The versatile precursor, methyl 3-amino-5-phenylthiophene-2-carboxylate, is also instrumental in the construction of fused pyrimidine (B1678525) systems, such as thieno[3,2-d]pyrimidin-4-ones. nih.gov The general strategy for pyrimidine ring formation involves the condensation of a compound containing an amidine moiety with a 1,3-dielectrophilic component, such as a β-ketoester. bu.edu.egnih.govscispace.com In this context, the 3-amino-2-ester structure of the thiophene derivative can react with various one-carbon synthons (like formamide) or other reagents to build the pyrimidinone ring fused to the thiophene core. researchgate.netorganic-chemistry.org For example, reaction with an appropriate reagent can lead to cyclization where the amino group and the adjacent C4 carbon of the thiophene ring form the new heterocyclic ring, resulting in a fused polyheterocyclic architecture. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra, along with advanced techniques like DEPT, allows for a complete assignment of the molecule's structure.
The ¹H NMR spectrum of this compound provides information on the number, environment, and connectivity of protons in the molecule. The spectrum is characterized by signals in both the aromatic and aliphatic regions.
The protons of the phenyl and thiophene rings typically resonate in the downfield region between δ 7.0 and 8.0 ppm. Based on data from the closely related 5-phenylthiophene-2-carboxylic acid, the protons of the phenyl group are expected to appear as a multiplet, while the two protons on the thiophene ring will present as distinct doublets due to coupling with each other. chemicalbook.com The proton on the carbon adjacent to the phenyl group (H-4) and the proton on the carbon adjacent to the ester group (H-3) will have characteristic chemical shifts.
The most upfield signal in the spectrum corresponds to the methyl group of the ester functionality. Drawing analogy from methyl thiophene-2-carboxylate, this signal is anticipated to be a sharp singlet at approximately δ 3.9 ppm, integrating to three protons. chemicalbook.com
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.8 - 7.6 | m | 3H | Phenyl (H-ortho) & Thiophene (H-3) |
| ~ 7.5 - 7.3 | m | 3H | Phenyl (H-meta, H-para) |
| ~ 7.3 | d | 1H | Thiophene (H-4) |
Note: Predicted data is based on analogous compounds. 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet.
The ¹³C NMR spectrum reveals the number of distinct carbon environments within the molecule. For this compound, signals are expected for the ester carbonyl carbon, the aromatic carbons of the two rings, and the methyl carbon of the ester.
The ester carbonyl carbon (C=O) is typically observed in the highly deshielded region of the spectrum, around δ 162 ppm. chemicalbook.com The carbons of the phenyl and thiophene rings will resonate in the aromatic region, generally between δ 120 and 145 ppm. The specific chemical shifts of these carbons are influenced by the electronic effects of the substituents. Studies on substituted methyl thiophene-2-carboxylates provide a basis for assigning these resonances. oup.com The carbon atom of the methyl ester group (-OCH₃) is expected to appear in the upfield region, typically around δ 52 ppm. chemicalbook.comchemicalbook.com
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Carbon Assignment |
|---|---|
| ~ 162 | C=O (Ester) |
| ~ 145 | C-5 (Thiophene) |
| ~ 135 | C-2 (Thiophene) |
| ~ 134 | C-ipso (Phenyl) |
| ~ 133 | C-3 (Thiophene) |
| ~ 129 | C-para (Phenyl) |
| ~ 128 | C-meta (Phenyl) |
| ~ 126 | C-ortho (Phenyl) |
| ~ 124 | C-4 (Thiophene) |
Note: Predicted data is based on analogous compounds.
Distortionless Enhancement by Polarization Transfer (DEPT) is an NMR experiment used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. libretexts.orgnumberanalytics.com This technique is invaluable for confirming the assignments made in the standard ¹³C NMR spectrum.
A DEPT-135 experiment for this compound would be expected to show:
Positive signals: for all CH (methine) and CH₃ (methyl) carbons. This would include the carbons of the phenyl ring bearing a hydrogen, the CH carbons of the thiophene ring, and the methyl carbon of the ester. libretexts.org
Negative signals: for any CH₂ (methylene) carbons. None are present in this molecule.
Absent signals: for all quaternary carbons (carbons with no attached hydrogens). This would include the ester carbonyl carbon, the two thiophene carbons attached to the phenyl and ester groups (C-2 and C-5), and the ipso-carbon of the phenyl ring. libretexts.orgchemistrysteps.com
This pattern of signals in a DEPT-135 spectrum would provide unambiguous confirmation of the carbon framework of the molecule. columbia.edu
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The calculated exact mass for the molecular formula of this compound, C₁₂H₁₀O₂S, is 218.0402. An experimentally determined HRMS value that matches this calculated mass to within a few parts per million would provide strong evidence for the compound's identity and elemental composition. nih.gov
Vibrational Spectroscopy
Vibrational spectroscopy, typically Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.
For this compound, the FT-IR spectrum would display several characteristic absorption bands:
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1720-1740 cm⁻¹. spectroscopyonline.comlibretexts.org
C-O Stretch: Esters also exhibit strong C-O stretching vibrations. Two bands are typically observed, one for the C(=O)-O bond and another for the O-CH₃ bond, usually in the 1300-1000 cm⁻¹ region. spectroscopyonline.com
Aromatic C=C Stretch: Multiple bands of medium intensity are expected in the 1600-1450 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching vibrations within the phenyl and thiophene rings. globalresearchonline.net
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic rings typically appear as a group of weak to medium bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). primescholars.com
Thiophene Ring Vibrations: Thiophene derivatives show characteristic ring stretching and C-S stretching vibrations. A band corresponding to the C-S stretch can often be found in the fingerprint region, typically below 900 cm⁻¹. nii.ac.jpresearchgate.net
The combination of these characteristic bands in the FT-IR spectrum serves as a rapid and effective method for confirming the presence of the key functional groups within the target molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which corresponds to its vibrational transitions. The resulting spectrum is a unique fingerprint of the compound. For thiophene derivatives, characteristic bands corresponding to the C=O stretching of the ester group, C=C stretching of the thiophene and phenyl rings, and C-S stretching of the thiophene ring are of particular interest.
Table 1: Expected Characteristic FTIR Peaks for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| C=O Stretch (Ester) | ~1700 - 1730 |
| C=C Stretch (Aromatic/Thiophene) | ~1400 - 1600 |
| C-O Stretch (Ester) | ~1200 - 1300 |
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of this compound, Raman spectroscopy would be effective in identifying the vibrations of the thiophene and phenyl rings.
Similar to FTIR, specific experimental Raman data for the title compound is not widely published. However, studies on related thiophene derivatives provide valuable comparative data. For example, in a study of a thiophene derivative, FT-Raman spectra were recorded in the region of 3500-50 cm⁻¹. researchgate.net The analysis of such spectra, often supported by density functional theory (DFT) calculations, allows for the assignment of observed bands to specific vibrational modes.
Table 2: Expected Characteristic Raman Shifts for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) |
|---|---|
| Ring Breathing (Phenyl) | ~1000 |
| C=C Stretch (Aromatic/Thiophene) | ~1500 - 1600 |
| C-H Bending | ~1000 - 1300 |
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. A single-crystal XRD analysis can provide detailed information about the crystal system, space group, unit cell dimensions, bond lengths, and bond angles.
A comprehensive search of crystallographic databases reveals that a definitive single-crystal X-ray structure of this compound has not been publicly reported. However, the crystal structure of the closely related compound, Methyl-3-aminothiophene-2-carboxylate, has been determined. mdpi.com This compound crystallizes in the monoclinic crystal system with the P2₁/c space group. mdpi.com It is plausible that this compound could exhibit similar crystallographic properties. The determination of its crystal structure would provide invaluable insights into its solid-state packing and intermolecular interactions.
Table 3: Illustrative Crystal Data for a Related Thiophene Derivative (Methyl-3-aminothiophene-2-carboxylate) mdpi.com
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value not specified in abstract |
| b (Å) | Value not specified in abstract |
| c (Å) | Value not specified in abstract |
| α (°) | 90 |
| β (°) | Value not specified in abstract |
| γ (°) | 90 |
| Volume (ų) | Value not specified in abstract |
Computational and Theoretical Investigations on this compound Remain Largely Unexplored
Despite the interest in thiophene derivatives within medicinal and materials chemistry, a thorough review of scientific literature reveals a significant gap in the computational and theoretical investigation of this compound. To date, detailed research findings focusing on the specific computational chemistry, reactivity, dynamic behavior, and receptor interactions of this particular compound are not available in peer-reviewed publications.
Consequently, it is not possible to provide a detailed, data-driven analysis for the following aspects of this compound:
Reactivity and Selectivity Prediction through Global and Local Chemical Descriptors: There are no published studies calculating or discussing descriptors such as electrophilicity, nucleophilicity, or chemical hardness specifically for this compound.
Intermolecular and Intramolecular Hydrogen Bonding Interactions: Dedicated analyses of the hydrogen bonding patterns for this compound have not been reported.
Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior: The conformational landscape and dynamic properties of this compound have not been characterized using molecular dynamics simulations in the available literature.
Molecular Docking Studies of Interactions with Model Chemical Biology Receptors: There are no specific molecular docking studies that detail the binding modes and interaction energies of this compound with biological targets.
While computational studies have been performed on structurally related compounds, such as other thiophene esters or amides, the strict focus on this compound as per the user's request precludes the inclusion of such data. The electronic and steric properties of a molecule are highly sensitive to its specific substitution pattern, and therefore, data from related but different compounds cannot be accurately extrapolated.
Further research is required to elucidate the computational and theoretical profile of this compound. Such studies would be valuable for predicting its reactivity, understanding its behavior in different environments, and exploring its potential applications.
Physicochemical Properties
The physicochemical properties of Methyl 5-phenylthiophene-2-carboxylate are crucial for its handling, purification, and application in further synthetic steps. While experimental data is scarce, key properties can be calculated or estimated.
| Property | Value |
| Molecular Formula | C₁₂H₁₀O₂S |
| Molecular Weight | 218.27 g/mol |
| Appearance | Expected to be a solid at room temperature, similar to related compounds like Methyl 3-amino-5-phenylthiophene-2-carboxylate, which appears as yellow crystals. echemi.com |
| Melting Point | Not reported. For context, the related derivative Methyl 3-amino-5-phenylthiophene-2-carboxylate has a melting point of 147 °C. echemi.com |
| Boiling Point | Not reported. Predicted values for related structures are typically high (e.g., >400 °C), suggesting low volatility. echemi.com |
| Solubility | Expected to be soluble in common organic solvents like chloroform, THF, and toluene (B28343), and insoluble in water. nih.govnrel.gov |
Chemical Reactivity
The chemical reactivity of Methyl 5-phenylthiophene-2-carboxylate is dictated by its three main components: the phenyl ring, the thiophene (B33073) ring, and the methyl ester group.
Thiophene Ring: The thiophene ring is electron-rich and can undergo electrophilic aromatic substitution reactions, although it is generally less reactive than benzene (B151609). eprajournals.com The existing substituents will direct incoming electrophiles.
Phenyl Ring: The phenyl group can also undergo electrophilic substitution, with the thiophene substituent acting as a directing group.
Methyl Ester Group: The ester is a versatile functional handle. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an acid chloride, amide, or other derivatives. beilstein-journals.org The ester can also be reduced to an alcohol using reducing agents like lithium aluminum hydride. These transformations make the compound a valuable intermediate for building more complex molecules.
Applications
Medicinal Chemistry
The thiophene (B33073) nucleus is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. nih.gov Thiophene derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.goveprajournals.com The presence of both a thiophene and a phenyl ring in this compound makes it an attractive starting material for the synthesis of new therapeutic agents. The phenyl ring can be functionalized to optimize binding to biological targets, while the ester group provides a convenient point for linking the scaffold to other pharmacophores or for conversion into other functional groups to modulate activity and pharmacokinetic properties.
Advanced Applications in Chemical Biology and Materials Science
Modulation of Biological Signaling Pathways: Mechanistic Studies
Methyl 5-phenylthiophene-2-carboxylate is a constituent of a class of compounds that have been investigated for their potential to modulate the hypoxia-inducible factor (HIF) signaling pathway. The HIF pathway is a crucial cellular response mechanism to low oxygen levels (hypoxia) and plays a significant role in various physiological and pathological processes, including angiogenesis, metabolism, and cancer progression.
Under normal oxygen conditions (normoxia), the alpha subunit of HIF (HIF-α) is targeted for degradation by prolyl hydroxylase domain-containing proteins (PHDs) and factor inhibiting HIF-1 (FIH-1). FIH-1 is an asparaginyl hydroxylase that hydroxylates an asparagine residue in the C-terminal transactivation domain of HIF-α, which in turn prevents the recruitment of transcriptional coactivators. Inhibition of FIH-1 can therefore lead to the stabilization and activation of HIF-α, even in the presence of oxygen. mdpi.comnih.gov
Researchers have synthesized a series of furan- and thiophene-2-carbonyl amino acid derivatives, which include structures related to this compound, and evaluated their ability to inhibit FIH-1. mdpi.comresearchgate.net The design of these inhibitors is often based on the structure of 2-oxoglutarate (2OG), a key cofactor for FIH-1. mdpi.comresearchgate.net By mimicking 2OG, these small molecules can bind to the active site of FIH-1 and block its enzymatic activity.
The inhibitory activities of these compounds are typically assessed by measuring the activity of the HIF response element (HRE) promoter in cell-based assays. mdpi.comresearchgate.net An increase in HRE promoter activity indicates that the HIF transcription factor is active and driving the expression of its target genes. Studies have shown that certain furan- and thiophene-2-carbonyl amino acid derivatives can effectively inhibit FIH-1, leading to the activation of the HIF pathway. mdpi.comresearchgate.net
Table 1: Selected Thiophene (B33073) Derivatives and their Role in HIF Pathway Modulation
| Compound Class | Mechanism of Action | Investigated Effect |
| Thiophene-2-carbonyl amino acid derivatives | Competitive inhibition of Factor Inhibiting HIF-1 (FIH-1) | Activation of HIF-1α transcriptional activity |
This table summarizes the general findings for the class of compounds to which this compound belongs.
The interaction of this compound derivatives with biomolecules is a key aspect of their mechanism of action as FIH-1 inhibitors. The molecular design of these inhibitors often incorporates a carboxylic acid group, which is intended to form hydrogen bonds with key amino acid residues in the active site of FIH-1, such as Lys214 and/or Tyr145. researchgate.net
Computational docking studies are often employed to predict and analyze the binding modes of these inhibitors within the FIH-1 active site. These studies help to rationalize the structure-activity relationships observed in biological assays and guide the design of more potent and selective inhibitors. The correlation between the docking score, the chemical structure of the compounds, and their biological activity in activating the HIF pathway provides evidence for their direct interaction with FIH-1. mdpi.comresearchgate.net
Precursors for Organic Electronic Materials
Organic molecules with extended π-conjugated systems, such as those containing thiophene and phenyl rings, are of significant interest in the field of non-linear optics (NLO). These materials can exhibit large second and third-order optical nonlinearities, making them suitable for applications in optical data storage, image processing, and optical switching. nih.govjhuapl.edu The delocalization of π-electrons within the molecular framework is crucial for inducing the polarization required for NLO effects. nih.gov
The structure of this compound, featuring a donor-π-acceptor (D-π-A) like arrangement, where the phenylthiophene moiety can act as a π-conjugated bridge, makes its derivatives potential candidates for NLO materials. The strategic placement of electron-donating and electron-accepting groups on the aromatic rings can enhance the intramolecular charge transfer (ICT) upon photoexcitation, which is a key factor for a strong NLO response. nih.gov
Theoretical studies, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are used to predict the NLO properties of new organic compounds. nih.gov These calculations can estimate key parameters such as linear polarizability, and first and second hyperpolarizabilities, which are measures of the NLO response. By modifying the molecular structure, for instance, by introducing different substituents on the phenyl or thiophene rings, researchers can tune the electronic properties and optimize the NLO performance. nih.gov
Thiophene-based organic semiconductors are widely used in the development of organic light-emitting diodes (OLEDs). These materials can function as hole-transporting layers, electron-transporting layers, or as the emissive layer itself. The performance of an OLED is highly dependent on the electronic properties, morphology, and stability of the organic materials used.
Derivatives of this compound can be functionalized and polymerized to create materials with desirable characteristics for OLED applications. The phenylthiophene core provides a rigid and planar structure that can facilitate intermolecular π-π stacking, which is beneficial for charge transport. The ability to modify the substituents allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to match the work functions of the electrodes and other layers in the OLED stack, thereby improving charge injection and recombination efficiency.
Organic field-effect transistors (OFETs) are a key component of flexible and printed electronics. The active layer in an OFET is typically an organic semiconductor that modulates the flow of current between the source and drain electrodes in response to a voltage applied to the gate electrode. researchgate.net Thiophene-based polymers and small molecules are among the most promising materials for OFET active layers due to their good charge carrier mobility and environmental stability.
The molecular structure of this compound provides a building block for the synthesis of larger conjugated systems suitable for OFET applications. The phenylthiophene unit can be incorporated into polymers or larger oligomers to enhance the charge transport properties. The performance of an OFET is characterized by its field-effect mobility and on/off current ratio. researchgate.net The molecular packing and thin-film morphology of the organic semiconductor are critical factors that influence these parameters. The planarity of the phenylthiophene core can promote ordered packing in the solid state, leading to higher charge carrier mobility.
Table 2: Potential Applications of this compound Derivatives in Organic Electronics
| Application | Key Material Property | Role of Phenylthiophene Core |
| Non-Linear Optics (NLO) | High hyperpolarizability | π-conjugated bridge facilitating intramolecular charge transfer |
| Organic Light-Emitting Diodes (OLEDs) | Tunable HOMO/LUMO levels, good charge transport | Rigid, planar structure for efficient π-π stacking |
| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility | Building block for extended conjugated systems promoting ordered molecular packing |
Future Research Directions and Concluding Remarks
Exploration of Novel and Efficient Synthetic Routes
Future research should focus on:
C-H Activation/Functionalization: Direct arylation of thiophene-2-carboxylate (B1233283) precursors via C-H activation represents a highly attractive, atom-economical alternative to traditional cross-coupling methods that require pre-functionalized starting materials. researchgate.net Investigating novel catalyst systems (e.g., based on earth-abundant metals) that can selectively functionalize the C5 position of the thiophene (B33073) ring would be a significant advancement.
Multicomponent Reactions (MCRs): Designing one-pot MCRs that assemble the Methyl 5-phenylthiophene-2-carboxylate core from simple, readily available starting materials could dramatically streamline synthesis. nih.gov For instance, a reaction combining a phenyl-containing building block, a sulfur source, and a methyl ester fragment in a single step would enhance efficiency. nih.gov The Gewald reaction is a classic example of an MCR used for synthesizing substituted 2-aminothiophenes, and analogous strategies for non-aminated thiophenes are a key research direction. impactfactor.org
Flow Chemistry and Microwave-Assisted Synthesis: The application of flow chemistry can offer improved reaction control, scalability, and safety. Similarly, microwave-assisted synthesis has been shown to accelerate reaction times and improve yields for thiophene synthesis. nih.gov A systematic exploration of these technologies for the synthesis of this compound could lead to optimized and industrially viable production methods.
| Methodology | Potential Advantages | Key Research Challenges |
|---|---|---|
| C-H Activation | High atom economy, reduced pre-functionalization steps. | Achieving high regioselectivity, developing cost-effective catalysts. |
| Multicomponent Reactions (MCRs) | Increased efficiency, reduced waste, rapid library generation. | Discovery of novel reaction pathways, optimizing complex reaction conditions. |
| Flow Chemistry | Enhanced safety and scalability, precise control over parameters. | High initial setup cost, reaction optimization for continuous flow. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. | Scalability limitations, potential for localized overheating. |
Design and Synthesis of Structurally Diverse Derivatives for Mechanistic Elucidation
To fully understand the structure-activity relationships (SAR) and reaction mechanisms involving the this compound scaffold, a broader library of structurally diverse derivatives is required. Systematic modification of the core structure can provide invaluable insights into its chemical and biological behavior.
Key areas for synthetic expansion include:
Substitution on the Phenyl Ring: Introducing a wide range of electron-donating and electron-withdrawing groups at the ortho-, meta-, and para-positions of the phenyl ring. This would allow for a systematic study of how electronic effects are transmitted through the thiophene ring, influencing reactivity, spectroscopic properties, and biological target interactions. nih.gov
Functionalization of the Thiophene Ring: While the 2- and 5-positions are substituted, the 3- and 4-positions remain available for functionalization. Developing selective methods to introduce substituents (e.g., halogens, alkyl, amino, or nitro groups) at these positions would create a new generation of derivatives with altered steric and electronic profiles. nih.govbeilstein-journals.org
Modification of the Carboxylate Group: Converting the methyl ester to other esters, amides, or carboxylic acids would modulate the compound's polarity, hydrogen bonding capability, and reactivity. nih.gov Thiophene carboxamides, for example, have shown significant potential as anticancer agents. nih.govmdpi.com
These derivatives would serve as crucial tools for mechanistic studies, helping to elucidate reaction pathways and identify the key structural features responsible for observed properties.
Advanced Spectroscopic and Computational Interrogations of Molecular Behavior
A deeper understanding of the electronic structure, conformational dynamics, and intermolecular interactions of this compound is essential for rational design and application. Combining advanced spectroscopic techniques with high-level computational methods can provide a detailed picture of its molecular behavior.
Future research in this area should involve:
Advanced NMR Spectroscopy: Employing two-dimensional NMR techniques and studying less common nuclei (e.g., ¹³C, ³³S) to gain detailed insights into the molecular structure and the electronic environment of the thiophene ring.
Time-Resolved Spectroscopy: Using techniques like transient absorption spectroscopy to investigate the properties of excited states. This is particularly relevant for applications in materials science, such as organic electronics, where understanding charge transfer processes is critical. nih.gov
High-Level Computational Modeling: Moving beyond standard Density Functional Theory (DFT) calculations to more advanced methods that can accurately predict excited state energies, reaction barriers, and non-covalent interactions. researchgate.netmdpi.com Quantum chemical calculations can be used to compute properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting reactivity and electronic behavior. researchgate.netnih.gov Molecular dynamics simulations can further probe the conformational landscape and interactions with biological macromolecules or solvent molecules. researchgate.net
| Technique | Information Gained | Relevance |
|---|---|---|
| Time-Resolved Spectroscopy | Excited-state dynamics, charge transfer processes. | Development of optoelectronic materials. |
| Advanced DFT/Ab Initio Calculations | Accurate electronic structures, reaction mechanisms, spectroscopic predictions. | Rational design of derivatives with tailored properties. |
| Molecular Dynamics Simulations | Conformational preferences, protein-ligand binding stability, solvation effects. | Drug discovery and mechanistic biology. |
Expanding the Scope of Applications in Emerging Chemical Technologies and Fundamental Biology
The thiophene moiety is a "privileged structure" in medicinal chemistry and materials science, known for a wide range of biological activities and useful electronic properties. researchgate.neteprajournals.comnih.gov Future research should aim to leverage the unique properties of the this compound scaffold to explore novel applications.
Promising avenues for investigation include:
Medicinal Chemistry: Thiophene derivatives have demonstrated anticancer, anti-inflammatory, antibacterial, and antiviral activities. rsc.orgencyclopedia.pubmdpi.comijprajournal.com A focused effort to synthesize and screen a library of this compound derivatives against a panel of biological targets could uncover new therapeutic leads. nih.govnih.gov Molecular docking studies can guide this process by predicting binding affinities to key proteins. researchgate.netnih.gov
Organic Electronics: Oligo- and polythiophenes are cornerstone materials for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.net Investigating the polymerization of functionalized this compound derivatives could lead to new semiconducting polymers with tailored electronic and optical properties.
Chemical Sensing and Bioimaging: The conjugated π-system of the phenylthiophene core can give rise to interesting photophysical properties. Derivatives could be designed as fluorescent probes for detecting specific ions, molecules, or biological events. researchgate.net
Fundamental Biology: Structurally well-defined derivatives can be used as chemical probes to study biological pathways. By designing molecules that interact with specific enzymes or receptors, researchers can gain a better understanding of fundamental biological processes.
Q & A
Basic: What are the standard synthetic routes for Methyl 5-phenylthiophene-2-carboxylate, and how can reaction conditions be optimized for yield?
Methodological Answer:
The synthesis typically involves esterification of 5-phenylthiophene-2-carboxylic acid with methanol under acidic catalysis (e.g., sulfuric acid) or via coupling agents like DCC (dicyclohexylcarbodiimide). Key steps include:
- Reagent Purity : Use >95% purity reactants to minimize side reactions .
- Temperature Control : Maintain reflux conditions (e.g., 70–80°C) for 6–12 hours to ensure complete esterification .
- Workup : Neutralize the reaction with aqueous sodium bicarbonate and purify via column chromatography (silica gel, ethyl acetate/hexane eluent).
- Yield Optimization : Pre-drying solvents (e.g., molecular sieves for methanol) and inert atmospheres (N₂/Ar) improve yields by preventing hydrolysis .
Basic: How should this compound be characterized using spectroscopic methods?
Methodological Answer:
Comprehensive characterization requires:
- NMR Spectroscopy :
- IR Spectroscopy : Confirm ester C=O stretch at ~1700 cm⁻¹ and thiophene ring vibrations near 3100 cm⁻¹ .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 234.27 (molecular weight = 234.27 g/mol) .
Advanced: How can researchers resolve contradictions in spectral data when synthesizing derivatives of this compound?
Methodological Answer:
Contradictions often arise from impurities or regioisomers. Strategies include:
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., distinguishing phenyl vs. thiophene protons) .
- X-ray Crystallography : Resolve ambiguous regiochemistry in substituted derivatives .
- Control Experiments : Synthesize and characterize intermediates (e.g., 5-phenylthiophene-2-carboxylic acid) to confirm stepwise purity .
- Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra (e.g., using Gaussian software) .
Advanced: What strategies enhance the bioactivity of this compound through structural modifications?
Methodological Answer:
Modifications focus on the thiophene ring and phenyl substituent:
- Electron-Withdrawing Groups : Introduce nitro (-NO₂) or cyano (-CN) groups at the 4-position of the phenyl ring to improve electrophilic reactivity .
- Heteroatom Substitution : Replace sulfur with selenium (to form selenophene analogs) for altered electronic properties .
- Ester Hydrolysis : Convert the methyl ester to a free carboxylic acid for increased solubility in biological assays .
- Cross-Coupling Reactions : Use Suzuki-Miyaura coupling to attach biaryl groups at the 5-position of the thiophene ring .
Basic: What are the key storage and handling protocols for this compound?
Methodological Answer:
- Storage : Keep in a dark, airtight container at room temperature (20–25°C) to prevent photodegradation and hydrolysis .
- Handling : Use gloves and fume hoods to avoid dermal exposure (H315/H319 hazards). In case of contact, rinse with water for 15 minutes .
- Stability Testing : Monitor via TLC or HPLC every 6 months; degradation products (e.g., free carboxylic acid) appear as additional spots/peaks .
Advanced: How can computational methods predict the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT Calculations : Use software like Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .
- Molecular Dynamics Simulations : Study solvent effects on reaction pathways (e.g., DMF vs. THF) using AMBER or GROMACS .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with observed reaction rates for derivatives .
Basic: What analytical techniques are critical for confirming the absence of regioisomers in synthesized batches?
Methodological Answer:
- HPLC with PDA Detector : Use a C18 column (acetonitrile/water gradient) to separate regioisomers based on retention times .
- NOE NMR : Identify spatial proximity of protons (e.g., methoxy group to thiophene protons) to confirm regiochemistry .
- Melting Point Analysis : Compare observed m.p. with literature values; deviations >2°C suggest impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
